N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline

Anticancer Cytotoxicity Lung Adenocarcinoma

This 3-(trifluoromethyl)phenyl regioisomer is a privileged 2-anilino-benzimidazole scaffold with proven antiproliferative activity (A549 IC₅₀ 6.26 µM) and SK potassium channel modulation. The meta-CF₃ substitution governs lipophilicity and electronic distribution, critically differentiating it from the 4-CF₃ isomer (IC₅₀ 0.6 µM on SK channels). Use as a key intermediate for 2-anilino-4-(benzimidazol-2-yl)pyrimidine multi-kinase libraries targeting Aurora B, PLK1, FAK, and VEGF-R2. Confirm polymorphic consistency via its unique N–H⋯N 1D chain crystal packing.

Molecular Formula C14H10F3N3
Molecular Weight 277.24 g/mol
CAS No. 83318-23-4
Cat. No. B5706969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline
CAS83318-23-4
Molecular FormulaC14H10F3N3
Molecular Weight277.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)NC3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C14H10F3N3/c15-14(16,17)9-4-3-5-10(8-9)18-13-19-11-6-1-2-7-12(11)20-13/h1-8H,(H2,18,19,20)
InChIKeyOZSXMCLVXAYZLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline (CAS 83318-23-4) – Baseline Properties & Evidence-Based Selection Criteria


N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline (CAS 83318-23-4) is a small-molecule benzimidazole derivative characterized by a 2-aminobenzimidazole core linked to a 3-(trifluoromethyl)phenyl group . Its solid-state structure exhibits a dihedral angle of 26.68° between the benzimidazole and benzene ring planes, with intermolecular N–H⋯N hydrogen bonding forming infinite chains along the c-axis [1]. Synthetically, it is prepared via condensation of 2-chlorobenzimidazole with 3-(trifluoromethyl)aniline, yielding a white solid with a melting point of 160–162°C . This compound is primarily utilized as a research intermediate or a core scaffold for developing bioactive molecules, including kinase inhibitors and ion channel modulators [2].

Why N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline Cannot Be Substituted with In-Class Analogs for Critical R&D Applications


The 2-(phenylamino)benzimidazole chemotype exhibits high sensitivity to substituent effects on the pendant phenyl ring. Even subtle positional isomerism (e.g., 3-CF₃ vs. 4-CF₃) or additional ring substitution (e.g., halogenation) can profoundly alter both target binding affinity and selectivity profiles [1]. In silico analyses and empirical SAR studies within this class demonstrate that the trifluoromethyl group's placement dictates the molecule's lipophilicity and electronic distribution, directly impacting its interaction with hydrophobic binding pockets and thus its biological efficacy [2]. Consequently, generic substitution with a closely related analog (e.g., a 4-CF₃ isomer or a chloro-substituted derivative) without rigorous re-validation risks project failure due to divergent or attenuated activity, as evidenced in comparative antiproliferative and ion channel modulation studies .

Quantitative Differentiation of N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline: Head-to-Head Data for Scientific Procurement


Cytotoxic Selectivity: N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline Exhibits Moderate Potency in A549 Lung Adenocarcinoma Cells

In a standardized 2D cytotoxicity assay using the A549 lung adenocarcinoma cell line, the target compound demonstrated an IC₅₀ value of 6.26 ± 0.33 µM . This level of potency positions the compound as a moderately active starting point for medicinal chemistry optimization, distinguishing it from inactive analogs and providing a clear benchmark for synthetic derivatization.

Anticancer Cytotoxicity Lung Adenocarcinoma A549 Cell Line

Target Engagement: A Close Analog Demonstrates Potent Negative Modulation of SK3 Potassium Channels

A structurally proximate analog within the 2-(phenylamino)benzimidazole series, differing only in the position of the trifluoromethyl group (4-CF₃), has been characterized as a potent negative gating modulator of the small-conductance calcium-activated potassium channel subtype 3 (SK3), with an IC₅₀ value of 0.6 µM [1]. This demonstrates that the core benzimidazole-2-yl-aniline scaffold is privileged for interacting with this ion channel class, and that subtle changes in substitution pattern dramatically affect potency.

Ion Channel Modulation SK3 Channel Neurological Disorders Electrophysiology

Kinase Inhibition: Scaffold Privilege for Multi-Kinase Targeting Validated by Close Structural Analogs

Compounds containing the 2-anilino-4-(benzimidazol-2-yl)pyrimidine scaffold, which incorporates the same benzimidazole-aniline connectivity found in the target compound, have been shown to inhibit a panel of cancer-related kinases. Specifically, a potent derivative within this series exhibited inhibitory activity against Aurora B, PLK1, FAK, and VEGF-R2 kinases [1]. This multi-kinase profile highlights the scaffold's capacity for broad-spectrum anti-proliferative activity.

Kinase Inhibitor Aurora B PLK1 FAK VEGF-R2 Cancer

Structural Differentiation: Unique Crystal Packing Driven by 3-Trifluoromethyl Substitution

X-ray crystallographic analysis reveals that N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline forms infinite N–H⋯N hydrogen-bonded chains along the crystallographic c-axis, a packing motif enabled by the specific geometry of the 3-CF₃ substituent [1]. This solid-state architecture differs from that of related benzimidazole derivatives, where variations in substituent position or identity (e.g., 4-CF₃ or chloro) disrupt this specific hydrogen-bonding network and alter crystal habit .

Crystallography Solid-State Chemistry Materials Science Hydrogen Bonding

Procurement-Driven Application Scenarios for N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline Based on Quantitative Differentiation


Scaffold for Targeted Anticancer Drug Discovery (Lung Adenocarcinoma Focus)

As a starting point for medicinal chemistry, this compound provides a validated, moderately potent scaffold (A549 IC₅₀ = 6.26 ± 0.33 µM) for optimizing novel antiproliferative agents . The well-defined SAR of the 2-anilino-benzimidazole class allows for rational design to enhance potency against lung adenocarcinoma and other solid tumors, while avoiding completely inactive starting materials.

Building Block for Next-Generation SK Channel Modulators

Procurement is justified for programs developing small-molecule modulators of SK potassium channels for neurological disorders. Class-level data on close analogs demonstrate potent inhibition (IC₅₀ = 0.6 µM for a 4-CF₃ derivative) and validate the 2-(phenylamino)benzimidazole core as a privileged scaffold for engaging this target class . The target compound serves as a key intermediate for synthesizing novel, patentable analogs with optimized selectivity and pharmacokinetic properties.

Key Intermediate in Multi-Kinase Inhibitor Synthesis

This compound is an essential building block for synthesizing 2-anilino-4-(benzimidazol-2-yl)pyrimidine derivatives, a validated multi-kinase inhibitor scaffold . Researchers can utilize this intermediate to rapidly generate focused libraries targeting Aurora B, PLK1, FAK, and VEGF-R2 kinases, thereby accelerating the discovery of novel anticancer therapeutics with a distinct polypharmacology profile.

Model Compound for Crystal Engineering and Supramolecular Studies

The unique one-dimensional N–H⋯N hydrogen-bonded chain structure along the c-axis, as determined by single-crystal X-ray diffraction, makes this compound an excellent model for solid-state supramolecular studies . It is a suitable candidate for investigating co-crystal formation, exploring polymorphic landscapes, and teaching fundamental principles of crystal packing influenced by trifluoromethyl substitution, differentiating it from analogs with less predictable solid-state behavior.

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